molecular formula C24BF20Na B1146740 Sodium tetrakis(pentafluorophenyl)borate CAS No. 149213-65-0

Sodium tetrakis(pentafluorophenyl)borate

Cat. No.: B1146740
CAS No.: 149213-65-0
M. Wt: 702.025634
InChI Key:
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Description

Sodium tetrakis(pentafluorophenyl)borate is a chemical compound with the formula Na[B(C6F5)4]. It is known for its role as a weakly coordinating anion, which makes it valuable in various chemical applications. The compound is characterized by its high stability and low reactivity, which allows it to be used in a wide range of chemical reactions and industrial processes.

Biochemical Analysis

Biochemical Properties

Sodium tetrakis(pentafluorophenyl)borate plays a significant role in biochemical reactions due to its weakly coordinating nature. This property allows it to interact with various enzymes, proteins, and other biomolecules without significantly altering their structure or function. For instance, it is often used in metallocene polyolefin catalysts, where it helps in ionizing metallocene compounds, thereby enhancing their catalytic performance . The compound’s interaction with biomolecules is primarily through ionic and weak electrostatic interactions, which do not disrupt the native conformation of the biomolecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s weakly coordinating nature allows it to interact with cellular components without causing significant disruption. For example, it has been used in the construction of potentiometric sensors for in situ environmental measurements, indicating its ability to interact with cellular membranes and influence ion transport . Additionally, its presence can modulate the activity of certain enzymes and proteins, thereby affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through weak electrostatic and ionic interactions. These interactions allow the compound to act as a catalyst or co-catalyst in various biochemical reactions. For instance, in olefin polymerization, this compound interacts with organometallic compounds to form active catalytic species . The compound’s weakly coordinating nature ensures that it does not form strong bonds with the biomolecules, allowing for reversible interactions that are crucial for catalytic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound can maintain its catalytic activity over extended periods, although its effectiveness may decrease due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its potential for sustained use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance catalytic activity and improve metabolic processes. At high doses, it can cause toxic or adverse effects, such as respiratory problems and skin irritation . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage. These findings highlight the importance of careful dosage management in biochemical and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst or co-catalyst. The compound interacts with enzymes and cofactors to facilitate biochemical reactions, such as olefin polymerization . Its weakly coordinating nature allows it to participate in these reactions without being consumed, making it an efficient catalyst. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s weakly coordinating nature allows it to be efficiently transported without causing significant disruption to cellular structures . It can accumulate in specific cellular compartments, where it exerts its catalytic effects. The distribution of this compound within cells is influenced by factors such as concentration, pH, and the presence of other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity. The compound can be directed to specific organelles through targeting signals or post-translational modifications . Its weakly coordinating nature allows it to interact with biomolecules within these compartments without causing significant disruption. This localization is crucial for its role as a catalyst or co-catalyst in biochemical reactions, as it ensures that the compound is present in the right place at the right time to facilitate these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of sodium tetrafluoroborate with pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional steps such as solvent extraction and filtration to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: Sodium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is often used as a source of the tetrakis(pentafluorophenyl)borate anion in various chemical processes.

Common Reagents and Conditions: The compound reacts with a variety of cations, including transition metal complexes, to form stable salts. These reactions typically occur in non-aqueous solvents such as dichloromethane or toluene.

Major Products Formed: The major products formed from reactions involving this compound are typically salts containing the tetrakis(pentafluorophenyl)borate anion. These salts are often used in catalysis and other chemical applications.

Scientific Research Applications

Chemistry: Sodium tetrakis(pentafluorophenyl)borate is widely used in organometallic chemistry as a weakly coordinating anion. It is employed in the stabilization of highly reactive cationic species, which are important in various catalytic processes.

Biology and Medicine: While its applications in biology and medicine are less common, the compound’s ability to stabilize reactive intermediates makes it a valuable tool in the synthesis of complex organic molecules, which can be used in drug development and other biomedical research.

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and other advanced materials. Its role as a weakly coordinating anion allows for the efficient catalysis of polymerization reactions, leading to materials with superior properties.

Mechanism of Action

The mechanism by which sodium tetrakis(pentafluorophenyl)borate exerts its effects is primarily through its role as a weakly coordinating anion. This allows it to stabilize highly reactive cationic species by minimizing interactions with the anion. The molecular targets and pathways involved include various transition metal complexes and other reactive intermediates, which are stabilized through the formation of stable salts with the tetrakis(pentafluorophenyl)borate anion.

Comparison with Similar Compounds

  • Potassium tetrakis(pentafluorophenyl)borate
  • Ammonium tetrakis(pentafluorophenyl)borate
  • Lithium tetrakis(pentafluorophenyl)borate

Comparison: Sodium tetrakis(pentafluorophenyl)borate is unique in its combination of high stability and low reactivity, which makes it particularly valuable in applications requiring weakly coordinating anions. Compared to similar compounds, it offers a balance of solubility and stability that is advantageous in many chemical processes. For example, potassium tetrakis(pentafluorophenyl)borate may offer higher solubility in certain solvents, while ammonium tetrakis(pentafluorophenyl)borate may provide different reactivity profiles. this compound is often preferred for its overall performance in a wide range of applications.

Properties

IUPAC Name

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSPYLCTDFECPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149213-65-0
Record name Sodium tetrakis pentafluorophenyl borate
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